(2,3,4-Trimethoxy)cinnamyl bromide
Description
(2,3,4-Trimethoxy)cinnamyl bromide is a halogenated aromatic compound characterized by a cinnamyl backbone (a propenyl chain attached to a benzene ring) substituted with three methoxy (-OCH₃) groups at the 2, 3, and 4 positions and a bromine atom at the terminal allylic position. This structure confers unique reactivity and biological activity, making it valuable in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C12H15BrO3 |
|---|---|
Molecular Weight |
287.15 g/mol |
IUPAC Name |
1-(3-bromoprop-1-enyl)-2,3,4-trimethoxybenzene |
InChI |
InChI=1S/C12H15BrO3/c1-14-10-7-6-9(5-4-8-13)11(15-2)12(10)16-3/h4-7H,8H2,1-3H3 |
InChI Key |
RXJJOGDVEOECJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CCBr)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Reactivity in Solvolysis and Electrochemical Reduction
- Cinnamyl Bromide vs. (2,3,4-Trimethoxy)cinnamyl Bromide: Cinnamyl bromide (unsubstituted) undergoes solvolysis via a general base-catalyzed nucleophilic attack on a contact ion pair, with solvent effects comparable to m-methoxybenzyl chloride . The addition of methoxy groups in (2,3,4-Trimethoxy)cinnamyl bromide likely stabilizes the intermediate ion pair through electron-donating effects, altering solvolysis kinetics. Electrochemical reduction of cinnamyl bromide generates a resonance-stabilized cinnamyl radical, which can further form a carbanion under controlled potentials .
Structural and Functional Analogues
Methoxy-Substituted Benzyl Bromides
- 4-(Trifluoromethoxy)benzyl Bromide :
Cinnamyl Derivatives with Varying Halogens
- Cinnamyl Chloride :
- Cinnamyl Alcohol/Aldehyde :
Data Tables
Table 1: Impact of Methoxy Substitution on Antifungal Activity
| Compound | Methoxy Groups | % Inhibition of B. cinerea (72 h) |
|---|---|---|
| Monomethoxy geranylphenol | 1 | <10% |
| Dimethoxy geranylphenol | 2 | ~20% |
| Trimethoxy geranylphenol | 3 | ~40% (comparable to Captan) |
Table 2: Catalytic Performance of Cinnamyl Bromides
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